2-(3,3-Difluorocyclopentyl)malonic acid
Overview
Description
2-(3,3-Difluorocyclopentyl)malonic acid is a versatile organic compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a malonic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)malonic acid typically involves the alkylation of malonic acid derivatives with 3,3-difluorocyclopentyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the malonic acid derivative, allowing it to act as a nucleophile .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as employing non-toxic solvents and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclopentyl)malonic acid undergoes various chemical reactions, including:
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a cyclopentyl derivative.
Substitution Reactions: The fluorine atoms on the cyclopentyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Decarboxylation: Typically requires heating, sometimes in the presence of a catalyst.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Decarboxylation: Produces a cyclopentyl derivative.
Substitution: Results in various substituted cyclopentyl malonic acid derivatives depending on the nucleophile used
Scientific Research Applications
2-(3,3-Difluorocyclopentyl)malonic acid finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3,3-Difluorocyclopentyl)malonic acid exerts its effects often involves the interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The malonic acid moiety can participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: A simpler dicarboxylic acid without the cyclopentyl ring or fluorine atoms.
3,3-Difluorocyclopentane: Lacks the malonic acid moiety, making it less versatile in synthetic applications.
Acetoacetic Acid: Another dicarboxylic acid used in similar synthetic applications but with different reactivity due to the presence of a keto group.
Uniqueness
2-(3,3-Difluorocyclopentyl)malonic acid is unique due to the combination of the cyclopentyl ring, fluorine atoms, and malonic acid moiety. This combination imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(3,3-difluorocyclopentyl)propanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O4/c9-8(10)2-1-4(3-8)5(6(11)12)7(13)14/h4-5H,1-3H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKPHQICHQZSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(C(=O)O)C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242405 | |
Record name | Propanedioic acid, 2-(3,3-difluorocyclopentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097936-70-2 | |
Record name | Propanedioic acid, 2-(3,3-difluorocyclopentyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097936-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, 2-(3,3-difluorocyclopentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.